Cdk2-IN-7 is a compound known for its role as an inhibitor of cyclin-dependent kinase 2, which is crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This compound has garnered attention in cancer research due to its potential to interfere with the proliferation of cancer cells by inhibiting key signaling pathways associated with cell cycle progression.
Cdk2-IN-7 is classified within a broader category of small molecule inhibitors targeting cyclin-dependent kinases. These inhibitors are designed to selectively bind to the active sites of their target kinases, thereby preventing substrate phosphorylation and subsequent signal transduction. The exploration of Cdk2-IN-7's efficacy and selectivity has been facilitated by various in vitro and in vivo studies, which have provided insights into its pharmacological profile.
The synthesis of Cdk2-IN-7 typically involves several key steps, utilizing both traditional organic synthesis techniques and modern methodologies such as microwave-assisted synthesis or solvent-free reactions.
Recent studies have also explored computational chemistry methods to optimize the structure of Cdk2-IN-7 for enhanced potency and selectivity against cyclin-dependent kinase 2 .
Cdk2-IN-7 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with cyclin-dependent kinase 2.
Crystallographic studies have provided detailed insights into the binding mode of Cdk2-IN-7 within the active site of cyclin-dependent kinase 2, revealing critical interactions that stabilize the inhibitor's binding .
Cdk2-IN-7 primarily functions through competitive inhibition of cyclin-dependent kinase 2, where it binds to the ATP-binding site, preventing ATP from accessing the enzyme. This inhibition can lead to:
Experimental data indicate that Cdk2-IN-7 exhibits a dose-dependent effect on cell viability in various cancer cell lines .
The mechanism of action for Cdk2-IN-7 revolves around its ability to inhibit cyclin-dependent kinase 2 activity:
Cdk2-IN-7 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity .
Cdk2-IN-7 has significant applications in scientific research:
The ATP-binding pocket of CDK2 exhibits conformational plasticity critical for inhibitor design. High-resolution crystal structures (≤1.74 Å) reveal that this cleft undergoes significant remodeling upon inhibitor binding. The catalytic domain features a conserved hinge region (residues 81–83) that anchors ATP-competitive inhibitors through hydrogen bonding. Dynamics studies demonstrate that the glycine-rich P-loop (residues 11–17) and activation segment (residues 146–173) exhibit structural flexibility between DFG-in (active) and DFG-out (inactive) states [5] [8]. This malleability allows accommodation of diverse chemotypes, with pocket volume fluctuations exceeding 25% across different inhibitor complexes.
Comparative analysis of CDK2 complexes shows that Type I inhibitors (e.g., CVT-313) induce minimal perturbation to the native ATP-pocket architecture, while bulkier Type II inhibitors trigger substantial rearrangement of the C-helix and activation segment [5] [6]. The pocket's electrostatic landscape varies considerably between monomeric and cyclin-bound CDK2, with cyclin association enhancing ATP-pocket accessibility through reorientation of the T-loop [4] [8].
Table 1: Comparative Analysis of ATP-Binding Pocket Features in CDK2 Complexes
Inhibitor | Resolution (Å) | Pocket Volume (ų) | P-loop Conformation | DFG Orientation |
---|---|---|---|---|
Apo CDK2 | 2.40 | 312 ± 18 | Open | In |
CVT-313 | 1.74 | 285 ± 9 | Partially closed | In |
H717 | 2.60 | 275 ± 12 | Closed | In |
SY5609 | 1.50 | 268 ± 11 | Closed | Intermediate |
ANS* | 2.10 | 362 ± 15 | Distorted | Out |
*ANS binds allosterically but induces ATP-pocket collapse [6]
Water molecules serve as crucial structural components in CDK2-inhibitor complexes, contributing up to 30% of binding energy in specific cases. High-resolution structures (1.50–1.74 Å) reveal conserved water networks bridging inhibitors and key residues. The most functionally significant water-mediated interaction occurs between the catalytic residue Asn132 and inhibitors like CVT-313, forming a stable hydrogen-bonding triad [5].
Additional water molecules typically coordinate with the backbone carbonyl of Glu81 and the side chain of Lys33, creating an extended hydrogen-bonding network that stabilizes the inhibitor-CDK2 complex. These water-mediated interactions exhibit different patterns between inhibitor classes: Type I inhibitors typically maintain the canonical water network observed in ATP-bound structures, while Type II inhibitors displace specific water molecules to access hydrophobic regions [5] [9]. Molecular dynamics simulations indicate that high-affinity inhibitors (>10-fold selectivity over CDK1) exploit water-mediated interactions more effectively than promiscuous binders, suggesting that water displacement thermodynamics contribute significantly to selectivity [8].
The triadic residue cluster Leu83-Asp86-Asp145 constitutes the pharmacophore anchor point for diverse CDK2 inhibitors. Structural analyses reveal distinct interaction patterns:
Table 2: Energetic Contributions of Key Residues to Inhibitor Binding
Residue | Interaction Type | ΔG Contribution (kcal/mol) | Conformational Flexibility | Critical Inhibitor Motifs |
---|---|---|---|---|
Leu83 | Hydrophobic packing | -2.1 ± 0.3 | Low (RMSF 0.4–0.7 Å) | Halogenated phenyl, cyclopropyl |
Asp86 | H-bond/Mg²⁺ chelation | -3.8 ± 0.5 | High (RMSF 1.2–1.8 Å) | Purine N7/N9, aminopyrimidine |
Asp145 | Salt bridge/H-bond | -4.2 ± 0.6 | Medium (RMSF 0.8–1.2 Å) | Basic amines, guanidinyl |
These residues create a cooperative binding environment where mutation of any single residue reduces inhibitor affinity >10-fold, while triple mutation (L83A/D86N/D145A) ablates measurable binding for ATP-competitive compounds [5]. The spatial relationship between these residues differs significantly between CDK isoforms, explaining the selectivity challenges for CDK2 inhibitors—particularly against CDK1 (64% homology) and CDK5 [7] [8].
Type I and Type II inhibitors exploit fundamentally different mechanisms of CDK2 inhibition, with distinct structural implications:
Example: CVT-313 forms direct hydrogen bonds with Leu83 and Asp86, with water-mediated contact to Asn132 [5] [9]
Type II Inhibitors: Stabilize the DFG-out conformation, accessing an adjacent hydrophobic pocket (Allosteric Pocket 1). Key characteristics include:
Notably, Type II inhibitors demonstrate superior kinase selectivity due to lower conservation of the allosteric pocket across the kinome. However, their development is complicated by the energetic penalty of DFG flip (estimated ΔG ≥ 2.8 kcal/mol) and reduced cellular permeability from increased molecular weight [6] [8]. Hybrid inhibitors exploiting both ATP-pocket and allosteric sites represent an emerging strategy, with several candidates showing >100-fold selectivity for CDK2 over CDK1 in biochemical assays [6] [8].
Table 3: Structural and Functional Comparison of CDK2 Inhibitor Classes
Property | Type I Inhibitors | Type II Inhibitors | Hybrid Inhibitors |
---|---|---|---|
DFG Conformation | In | Out | Intermediate |
Buried Surface Area (Ų) | 240 ± 30 | 390 ± 45 | 310 ± 25 |
Key Interactions | Hinge H-bonds | Allosteric pocket | Dual: hinge + allosteric |
ΔTm (°C, CDK2) | +5.2 ± 1.1 | +8.7 ± 1.6 | +10.3 ± 1.8 |
Selectivity (CDK2/CDK1) | 3–8 fold | 15–40 fold | 50–120 fold |
Cyclin Disruption | No | Yes | Partial |
Thermal shift data from [5] [6]; selectivity ratios from [8]
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9